

5-Amino-2-methoxy-4-picoline: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: **5-Amino-2-methoxy-4-picoline**

Cat. No.: **B1295932**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of an amino, a methoxy, and a methyl group on the pyridine ring provides multiple reactive sites, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of **5-Amino-2-methoxy-4-picoline**, its physicochemical properties, and its applications as a key intermediate in the preparation of a range of important organic molecules, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Amino-2-methoxy-4-picoline** is essential for its effective use in synthesis. The key properties are summarized in the table below.

Property	Value
CAS Number	6635-91-2
Molecular Formula	C ₇ H ₁₀ N ₂ O
Molecular Weight	138.17 g/mol
Appearance	Brown to light brown solid
Purity	≥ 98% (by HPLC)

Synthesis of 5-Amino-2-methoxy-4-picoline

The synthesis of **5-Amino-2-methoxy-4-picoline** is typically achieved through a two-step process starting from a commercially available precursor. The general synthetic workflow involves the formation of a nitropyridine intermediate, followed by the reduction of the nitro group to the desired amine.



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Caption: A generalized workflow for the synthesis of **5-Amino-2-methoxy-4-picoline**.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

This procedure details the nucleophilic substitution of the chloro group in 2-chloro-4-methyl-5-nitropyridine with a methoxy group.

Materials:

- 2-Chloro-4-methyl-5-nitropyridine
- Sodium metal

- Absolute Methanol
- Ethyl acetate
- Concentrated HCl
- Magnesium sulfate ($MgSO_4$)

Procedure:

- In a flask, a solution of sodium methoxide is prepared by dissolving sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C with stirring.[1]
- A solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) is added dropwise to the sodium methoxide solution.[1]
- The resulting dark-colored solution is stirred at room temperature for 30 minutes.[1]
- The solvent is removed under reduced pressure to yield a solid.[1]
- The solid is dissolved in water (25 ml), and the pH is adjusted to 6 with concentrated HCl.[1]
- The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).[1]
- The combined organic extracts are dried over $MgSO_4$ and the solvent is evaporated under reduced pressure to yield the product.[1]

Quantitative Data:

Product	Yield	Melting Point	Spectroscopic Data
2-Methoxy-4-methyl-5-nitropyridine	98%	70-72°C	¹ H NMR (DMSO-d ₆): δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) LRMS (m/z): 168 (M ⁺ , 98), 167 (100), 151 (34), 138 (24), 80 (17)[1]

Step 2: Reduction of 2-Methoxy-4-methyl-5-nitropyridine to **5-Amino-2-methoxy-4-picoline**

The reduction of the nitro group to an amine is a critical step. Several methods are effective for this transformation. Below are two common protocols.

Protocol 2a: Catalytic Hydrogenation

Materials:

- 2-Methoxy-4-methyl-5-nitropyridine
- Palladium on carbon (10% Pd-C)
- Methanol or Ethanol
- Hydrogen gas supply

Procedure:

- 2-Methoxy-4-methyl-5-nitropyridine is dissolved in methanol or ethanol in a hydrogenation vessel.
- A catalytic amount of 10% Pd-C is added to the solution.
- The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
- The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
- Upon completion, the catalyst is removed by filtration through a pad of celite.
- The filtrate is concentrated under reduced pressure to yield **5-Amino-2-methoxy-4-picoline**.

Protocol 2b: Reduction with Iron in Acetic Acid

Materials:

- 2-Methoxy-4-methyl-5-nitropyridine

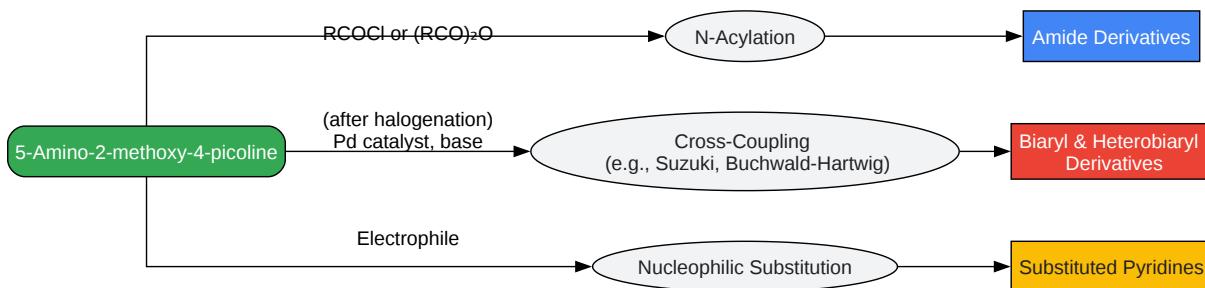
- Iron powder
- Glacial acetic acid
- Ethanol
- Water
- Sodium hydroxide solution
- Ethyl acetate

Procedure:

- A solution of 2-Methoxy-4-methyl-5-nitropyridine is prepared in a mixture of ethanol and acetic acid.
- Iron powder (an excess, typically 3-5 equivalents) is added to the solution.
- The mixture is heated to reflux and stirred until the reaction is complete, as monitored by TLC.
- After cooling to room temperature, the reaction mixture is diluted with water and basified with a sodium hydroxide solution to precipitate iron salts.
- The mixture is filtered, and the filtrate is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford **5-Amino-2-methoxy-4-picoline**.

Applications in Organic Synthesis

The presence of both a nucleophilic amino group and a pyridine ring structure allows **5-Amino-2-methoxy-4-picoline** to participate in a wide array of chemical transformations. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.



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Caption: Key reaction pathways involving **5-Amino-2-methoxy-4-picoline**.

N-Acylation: Synthesis of Amide Derivatives

The amino group of **5-Amino-2-methoxy-4-picoline** can be readily acylated to form amides. These amides are often key intermediates in the synthesis of biologically active molecules.

Experimental Protocol: Synthesis of N-(6-methoxy-4-methylpyridin-3-yl)acetamide

Materials:

- **5-Amino-2-methoxy-4-picoline** (6-methoxy-4-methylpyridin-3-amine)
- Acetic anhydride
- Toluene

Procedure:

- To a solution of **5-Amino-2-methoxy-4-picoline** (5.0 g, 36.2 mmol) in toluene (100.0 mL), acetic anhydride (5.2 g, 50.7 mmol, 1.4 eq) is added.[2]
- The mixture is stirred and heated at 100°C for 2 hours.[2]

- After cooling, the solvent is removed under vacuum to provide the product.[2]

Quantitative Data:

Product	Yield
N-(6-methoxy-4-methylpyridin-3-yl)acetamide	100% (crude)

Conclusion

5-Amino-2-methoxy-4-picoline is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of a diverse range of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling scientists to explore new chemical space and accelerate the discovery of new medicines and other valuable chemical entities.

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